{(S)-2-[(Acetyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid {(S)-2-[(Acetyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13465563
InChI: InChI=1S/C11H20N2O3/c1-3-12(9(2)14)7-10-5-4-6-13(10)8-11(15)16/h10H,3-8H2,1-2H3,(H,15,16)/t10-/m0/s1
SMILES: CCN(CC1CCCN1CC(=O)O)C(=O)C
Molecular Formula: C11H20N2O3
Molecular Weight: 228.29 g/mol

{(S)-2-[(Acetyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid

CAS No.:

Cat. No.: VC13465563

Molecular Formula: C11H20N2O3

Molecular Weight: 228.29 g/mol

* For research use only. Not for human or veterinary use.

{(S)-2-[(Acetyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid -

Specification

Molecular Formula C11H20N2O3
Molecular Weight 228.29 g/mol
IUPAC Name 2-[(2S)-2-[[acetyl(ethyl)amino]methyl]pyrrolidin-1-yl]acetic acid
Standard InChI InChI=1S/C11H20N2O3/c1-3-12(9(2)14)7-10-5-4-6-13(10)8-11(15)16/h10H,3-8H2,1-2H3,(H,15,16)/t10-/m0/s1
Standard InChI Key UXMGPUNWSXDGPC-JTQLQIEISA-N
Isomeric SMILES CCN(C[C@@H]1CCCN1CC(=O)O)C(=O)C
SMILES CCN(CC1CCCN1CC(=O)O)C(=O)C
Canonical SMILES CCN(CC1CCCN1CC(=O)O)C(=O)C

Introduction

Chemical Identity and Structural Properties

{(S)-2-[(Acetyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid belongs to the pyrrolidine class of heterocyclic compounds. The (S)-configuration at the pyrrolidine ring’s second carbon ensures enantiomeric specificity, which is critical for its interactions with chiral biological targets. Key structural features include:

  • Pyrrolidine core: A five-membered saturated ring with nitrogen at position 1.

  • Acetyl-ethyl-amino side chain: A branched substituent at position 2, contributing to lipophilicity and hydrogen-bonding capacity.

  • Carboxylic acid group: Enhances solubility and enables salt formation or conjugation reactions.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular formulaC11H20N2O3\text{C}_{11}\text{H}_{20}\text{N}_{2}\text{O}_{3}
Molecular weight228.29 g/mol
CAS number1354011-05-4
Stereochemistry(S)-configuration
SolubilityModerate in polar solvents

Spectroscopic data (e.g., NMR, IR) remain limited in public databases, but its isomeric SMILES string (\text{CCN(C[C@@H]1CCCN1CC(=O)O)C(=O)C) confirms the spatial arrangement of functional groups.

Synthesis and Manufacturing

The synthesis of this compound involves multi-step organic reactions, typically starting from enantiomerically pure pyrrolidine precursors.

Key Synthetic Routes

  • Pyrrolidine Functionalization: (S)-2-methylpyrrolidine is reacted with ethylamine and acetyl chloride to introduce the acetyl-ethyl-amino side chain .

  • Carboxylic Acid Incorporation: A glycine derivative is coupled to the nitrogen atom of the pyrrolidine ring via nucleophilic substitution or amidation.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
1(S)-2-methylpyrrolidine, ethylamine, AcCl\text{AcCl}, DMF, 100–160°C60–70%
2Glycine ethyl ester, DCC, HOBt, RT45–55%

Industrial-scale production may employ continuous flow reactors to optimize temperature control and reduce side reactions.

Biological Activity and Mechanism of Action

While direct studies on this compound are sparse, related pyrrolidine derivatives exhibit diverse bioactivities:

Enzyme Modulation

  • COX-II Inhibition: Analogous structures (e.g., PRLD6) show nanomolar inhibition (IC50=6.0nM\text{IC}_{50} = 6.0 \, \text{nM}) of cyclooxygenase-II, suggesting anti-inflammatory potential .

  • Neurotransmitter Regulation: The acetyl-ethyl-amino group may interact with GABA receptors, as seen in structurally similar compounds.

Metabolic Pathways

In silico docking studies predict binding to the active site of aldehyde dehydrogenase (ALDH), a target in alcohol dependence therapy .

Applications in Scientific Research

Medicinal Chemistry

  • Drug Precursor: Serves as a scaffold for developing β3 adrenergic receptor agonists, which are investigated for overactive bladder treatment .

  • Enzyme Probes: Used to study conformational changes in proteases due to its rigid pyrrolidine core.

Biochemical Tools

  • Chiral Resolution Agent: Its enantiomeric purity aids in separating racemic mixtures via HPLC .

Table 3: Comparative Analysis with Analogues

CompoundTargetIC50\text{IC}_{50}Selectivity Index
{(S)-2-[...]}-acetic acidALDH (predicted)PendingN/A
PRLD6 COX-II6.0 nM>168
VC13465563Undisclosed enzymeUnder studyN/A

Future Directions

  • Target Identification: High-throughput screening to map protein interactions.

  • Optimization: Structure-activity relationship (SAR) studies to enhance selectivity for neurological targets.

  • Regulatory Approval: Preclinical toxicity profiling required for therapeutic development.

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